Scutebata G: A Technical Overview of its Chemical Structure, Isolation, and Biological Activity
Scutebata G: A Technical Overview of its Chemical Structure, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scutebata G is a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata D.Don. This document provides a comprehensive technical guide to the chemical structure, isolation, and biological properties of Scutebata G. Detailed experimental protocols for its isolation and characterization are outlined, and its cytotoxic activity against various cancer cell lines is presented in a structured format. This whitepaper is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.
Chemical Structure of Scutebata G
Scutebata G is a complex diterpenoid belonging to the neo-clerodane class. Its chemical structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The systematic name for Scutebata G is 3-Pyridinecarboxylic acid, (3S,4'aR,5'S,6'R,6'aR,10'R,10'aS,10'bR)-5',10'-bis(benzoyloxy)-1',2',4'a,5',6',6'a,10',10'a-octahydro-6',10'b-dimethyl-2'-oxospiro[furan-3(2H),3'(4'H)-[1H]naphtho[2,1-b]pyran]-5'-yl ester. The molecular formula is C40H41NO9, with a corresponding molecular weight of approximately 679.77 g/mol .
The core of Scutebata G features a characteristic spirocyclic lactone system, a defining feature of "Type G" diterpenoids from Scutellaria. The structure is further distinguished by the presence of two benzoyloxy groups and a nicotinoyl ester moiety, which contribute to its biological activity.
Chemical Structure of Scutebata G:
Caption: A simplified representation of the key functional moieties of Scutebata G.
Physicochemical and Biological Data
Quantitative data for Scutebata G is summarized in the tables below. This includes its basic physicochemical properties and its cytotoxic activity against a panel of human cancer cell lines.
| Property | Value | Source |
| Molecular Formula | C40H41NO9 | [1] |
| Molecular Weight | 679.77 g/mol | [1] |
| CAS Number | 1207181-63-2 | [2] |
| Appearance | Amorphous Powder | [] |
Table 1: Physicochemical Properties of Scutebata G.
| Cell Line | Cancer Type | IC50 (µM) | Source |
| LoVo | Colon Carcinoma | 22.56 | [1][4] |
| MCF-7 | Breast Adenocarcinoma | 31.33 | [1][4] |
| SMMC-7721 | Hepatoma | 32.49 | [1][4] |
| HCT-116 | Colon Carcinoma | 28.29 | [1][4] |
Table 2: Cytotoxic Activity of Scutebata G.
Experimental Protocols
The methodologies for the isolation and structural elucidation of Scutebata G, as well as the assessment of its cytotoxic activity, are detailed below.
Isolation of Scutebata G from Scutellaria barbata[3]
The isolation of Scutebata G from the aerial parts of Scutellaria barbata involves a multi-step extraction and chromatographic purification process.
Caption: Workflow for the isolation of Scutebata G.
Structure Elucidation[3]
The chemical structure of Scutebata G was determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition, confirming the molecular formula C40H41NO9.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provided information on the number and chemical environment of protons in the molecule.
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¹³C NMR: Provided information on the number and types of carbon atoms.
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2D NMR (COSY, HSQC, HMBC): These experiments were crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the complex polycyclic structure and the positions of the ester functional groups.
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ROESY: The relative configuration of the stereocenters was deduced from Rotating-frame Overhauser Effect Spectroscopy data.
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Cytotoxicity Assay (MTT Assay)[1][4]
The cytotoxic activity of Scutebata G against various human cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: General workflow of the MTT cytotoxicity assay.
Signaling Pathways
While the specific signaling pathways modulated by Scutebata G are still under investigation, many neo-clerodane diterpenoids are known to exert their cytotoxic effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Potential molecular targets could be involved in key cancer-related pathways such as the PI3K/Akt, MAPK, or NF-κB signaling cascades. Further research is warranted to elucidate the precise mechanism of action of Scutebata G.
Caption: A hypothetical signaling pathway for the anticancer activity of Scutebata G.
Conclusion
Scutebata G is a structurally complex neo-clerodane diterpenoid with demonstrated cytotoxic activity against several human cancer cell lines. This technical guide provides a centralized resource on its chemical structure, isolation from Scutellaria barbata, and key biological data. The detailed experimental protocols offer a foundation for further research into its synthesis, mechanism of action, and potential as a lead compound in the development of novel anticancer therapeutics. The information presented herein is intended to facilitate and inspire future investigations into this promising natural product.
